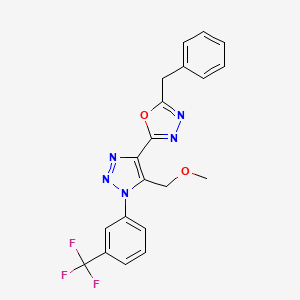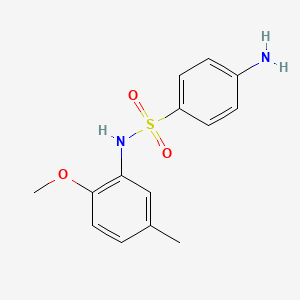
4-amino-N-(2-methoxy-5-methylphenyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-N-(2-methoxy-5-methylphenyl)benzenesulfonamide is a specialty product used for proteomics research . It has a molecular formula of C14H16N2O3S and a molecular weight of 292.35 .
Synthesis Analysis
The synthesis of similar compounds has been reported via the Schiff bases reduction route . Sodium borohydride (NaBH4), a powerful reducing agent, is often used due to its selectivity . It does not affect reducible substituents such as nitro and chloride during the reduction process .Molecular Structure Analysis
The molecular structure of 4-amino-N-(2-methoxy-5-methylphenyl)benzenesulfonamide consists of asymmetric units of C14H16N2O3S . The molecular structures of similar compounds are stabilized by secondary intermolecular interactions .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-amino-N-(2-methoxy-5-methylphenyl)benzenesulfonamide include a molecular formula of C14H16N2O3S and a molecular weight of 292.35 .Aplicaciones Científicas De Investigación
Photodynamic Therapy and Photophysical Properties
Photodynamic Therapy Applications : A study by Pişkin, Canpolat, & Öztürk (2020) revealed the synthesis and characterization of new benzenesulfonamide derivatives with potential applications in photodynamic therapy. These compounds exhibited excellent fluorescence properties, high singlet oxygen quantum yield, and suitable photodegradation quantum yield, making them potential Type II photosensitizers for cancer treatment in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
Spectroscopic and Photophysical Properties : Another study conducted by Öncül, Öztürk, & Pişkin (2021) highlighted the synthesis of zinc(II) phthalocyanine with new benzenesulfonamide derivative substituents. The study reported the spectroscopic, photophysical, and photochemical properties of these compounds, indicating their suitability and sufficiency for photocatalytic applications (Öncül, Öztürk, & Pişkin, 2021).
Supramolecular Architecture
- Crystal Structure Analysis : Research by Rodrigues et al. (2015) explored the crystal structures of related benzenesulfonamide compounds, revealing the impact of C—H⋯πaryl interactions and C—H⋯O intermolecular interactions on the formation of two-dimensional and three-dimensional architectures, respectively. This research contributes to understanding the molecular geometry and potential applications of these structures in various scientific fields (Rodrigues et al., 2015).
Antifungal Applications
Antifungal Screening : Gupta & Halve (2015) synthesized a series of benzenesulfonamide compounds with reported potent antifungal activity. The study provided insights into the structure-activity relationship, highlighting the potential use of these compounds in developing new antifungal agents (Gupta & Halve, 2015).
Anticancer Activity : Kumar et al. (2015) conducted a study on the synthesis of hybrid molecules involving benzenesulfonohydrazide and benzenesulfonamide cyclic imide, assessing their anticancer activity. The findings indicated that some compounds exhibited significant anticancer activity against various human cancer cell lines, showcasing the potential therapeutic applications of these molecules (Kumar et al., 2015).
Direcciones Futuras
Secondary amines, such as 4-amino-N-(2-methoxy-5-methylphenyl)benzenesulfonamide, are important starting materials for the preparation of many compounds such as dithiocarbamates and dyes . They also form the constituents of many pharmaceuticals such as antidepressants, psychedelic and opiate analgesics, and agrochemicals . Therefore, the future directions of this compound could involve its use in the synthesis of these types of compounds.
Propiedades
IUPAC Name |
4-amino-N-(2-methoxy-5-methylphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3S/c1-10-3-8-14(19-2)13(9-10)16-20(17,18)12-6-4-11(15)5-7-12/h3-9,16H,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJUISLNBSBIYHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NS(=O)(=O)C2=CC=C(C=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-amino-N-(2-methoxy-5-methylphenyl)benzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-Cyclopropyl-N-[1-(3-fluorophenyl)sulfonylpiperidin-4-yl]-6-methoxypyrimidin-4-amine](/img/structure/B2636662.png)
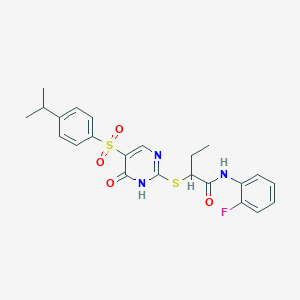
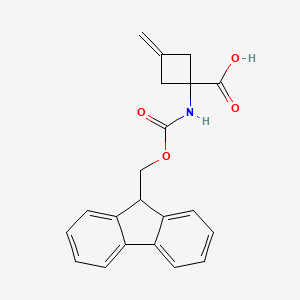
![N-[2,2-Bis(furan-2-yl)ethyl]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B2636665.png)
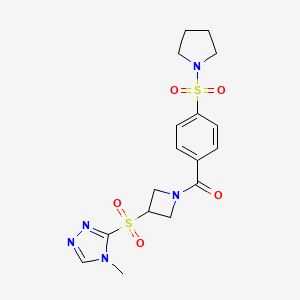
![N-(3-fluorophenyl)-2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B2636668.png)
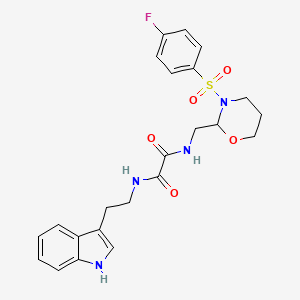
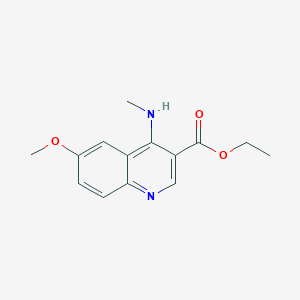
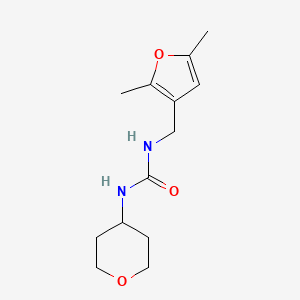
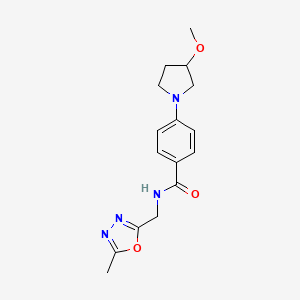
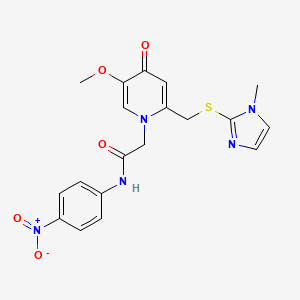
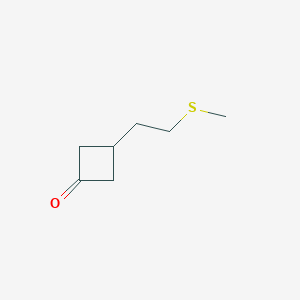
![N-(4-chlorophenyl)-2-{[6-(3-methoxybenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}acetamide](/img/structure/B2636681.png)
